molecular formula C13H9NO4 B8767778 5-Nitro-2-phenyl-1,3-benzodioxole CAS No. 65766-67-8

5-Nitro-2-phenyl-1,3-benzodioxole

Cat. No. B8767778
CAS RN: 65766-67-8
M. Wt: 243.21 g/mol
InChI Key: QFNFYACVAFGVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-phenyl-1,3-benzodioxole is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-phenyl-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-phenyl-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65766-67-8

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

5-nitro-2-phenyl-1,3-benzodioxole

InChI

InChI=1S/C13H9NO4/c15-14(16)10-6-7-11-12(8-10)18-13(17-11)9-4-2-1-3-5-9/h1-8,13H

InChI Key

QFNFYACVAFGVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 39.6 g (0.2 mol) of the benzodioxolan obtained as just described in 150 ml of acetic acid ester was added dropwise at 25° to 35° C. to 150 ml of a 33% nitric acid. The solution was poured into ice water after 2 hours and then extracted several times with acetic ester. The combined acetic ester phases were then washed several times with a solution of potassium bicarbonate and then with water, followed by drying and evaporation by concentration. Crystallization from ethanol furnished 37 g of a product of the melting point between 84° and 85° C.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetic acid ester
Quantity
150 mL
Type
solvent
Reaction Step Four

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